molecular formula C11H18N2O B1395018 2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol CAS No. 1178469-53-8

2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol

Cat. No.: B1395018
CAS No.: 1178469-53-8
M. Wt: 194.27 g/mol
InChI Key: HZIVJRTWWUSXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 2-anilinoethanol and is known for its versatility in both therapeutic and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol typically involves the reaction of 2-anilinoethanol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to achieve the desired product. The process is monitored closely to maintain consistency and quality. The use of advanced technologies and equipment ensures efficient production and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound, leading to the formation of different derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of amines or alcohols.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups within the compound.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino(ethyl)anilino]-1-ethanol
  • 2-((2-(Aminomethyl)phenyl)(ethyl)amino)ethanol

Uniqueness

2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and versatility, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(aminomethyl)-N-ethylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-13(7-8-14)11-6-4-3-5-10(11)9-12/h3-6,14H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVJRTWWUSXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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